- Synthesis of 9-boc-1-oxo-4,9-diazaspiro[5,5]undecane, Huaxue Yu Shengwu Gongcheng, 2014, 31(7), 44-46
Cas no 930785-40-3 (Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)
Il composto Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate è un derivato spirociclico contenente sia un gruppo etere (ossigeno) che un gruppo amminico (azoto), protetto con un gruppo tert-butossicarbonile (Boc). La sua struttura rigida e la presenza di funzionalità eterogene lo rendono un intermedio versatile in sintesi organica, particolarmente utile nella preparazione di composti biologicamente attivi, come farmaci o ligandi per catalisi. Il gruppo Boc offre stabilità durante le reazioni, facilitando la manipolazione selettiva di altri siti funzionali. La sua solubilità in solventi organici comuni ne semplifica l'utilizzo in condizioni di reazione standard.
930785-40-3 structure
Product Name:Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Numero CAS:930785-40-3
MF:C13H24N2O3
MW:256.341263771057
MDL:MFCD11227065
CID:822462
PubChem ID:53302318
Update Time:2025-10-17
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
- tert-Butyl 1-oxa-4,9-diazaspiro-[5.5]undecane-9-carboxylate
- tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- 1-oxa-4,9-diaza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- WT1154
- 1-OXA-4,9-DIAZASPIRO[5.5]UNDECANE-9-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER
- FRROFBJYHIEDPS-UHFFFAOYSA-N
- PB22496
- FCH1626034
- 1,1-Dimethylethyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (ACI)
- tert-Butyl1-oxa-4,9-diazaspiro[5.5]undecan-9-carboxylate
- Z1302367988
- CS-W005674
- 9-Boc-1-oxa-4 pound not9-diazaspiro[5.5]undecane
- SY096851
- SDCCGSBI-0663179.P001
- AC-31611
- 930785-40-3
- SCHEMBL996189
- EN300-113744
- J-519494
- DTXSID20693372
- ALBB-027710
- MFCD11227065
- AKOS015900842
- DS-12165
- DB-079478
- TERT-BUTYL1-OXA-4,9-DIAZASPIRO[5.5]UNDECANE-9-CARBOXYLATE
- Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
-
- MDL: MFCD11227065
- Inchi: 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3
- Chiave InChI: FRROFBJYHIEDPS-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCC2(CNCCO2)CC1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 256.17900
- Massa monoisotopica: 256.179
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.8
- XLogP3: 0.7
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.11
- Punto di fusione: No data available
- Punto di ebollizione: 364.2°C at 760 mmHg
- Punto di infiammabilità: 174.1±27.9 °C
- Indice di rifrazione: 1.514
- PSA: 50.80000
- LogP: 1.64260
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND121-1g |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 97% | 1g |
1221.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND121-250mg |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 97% | 250mg |
907CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND121-50mg |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 97% | 50mg |
83.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND121-5g |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 97% | 5g |
7550CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842381-250mg |
9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane |
930785-40-3 | 97% | 250mg |
801.90 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND121-200mg |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 97% | 200mg |
298.0CNY | 2021-08-04 | |
| TRC | B872558-100mg |
tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B872558-500mg |
tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B872558-1g |
tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
930785-40-3 | 1g |
$ 365.00 | 2022-06-06 | ||
| Alichem | A289000823-1g |
9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane |
930785-40-3 | 97% | 1g |
$223.21 | 2023-08-31 |
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 0 °C → reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt; 2 h, reflux
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; overnight, 78 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; overnight, 78 °C
Riferimento
- Spiro[piperidine-azacycle] derivatives as inhibitors of the renal outer medullary potassium channel and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt; 2 h, 55 °C
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 2 h, 55 °C; 55 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; 12 h, reflux; reflux → rt
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 2 h, 55 °C; 55 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; 12 h, reflux; reflux → rt
Riferimento
- Preparation of spirocyclic amide derivatives as muscarinic receptor antagonists and β-adrenoceptor agonists for the treatment of pulmonary disorders, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 50 psi, 50 °C
Riferimento
- Preparation of cyanophenoxycyclobutylcarbamoylphenylpiperidinylmethylpiperazinyldioxopiperidinylbenzamide derivatives and analogs for the targeted degradation of androgen receptor, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: (Dimethyl sulfide)trihydroboron Solvents: Dimethyl sulfide , Tetrahydrofuran ; rt; 6 h, 70 °C; 10 h, 25 °C
1.2 Solvents: Methanol ; 30 min, 25 °C
1.3 Reagents: N,N-Dimethylethylenediamine Solvents: Methanol ; 16 h, 70 °C
1.2 Solvents: Methanol ; 30 min, 25 °C
1.3 Reagents: N,N-Dimethylethylenediamine Solvents: Methanol ; 16 h, 70 °C
Riferimento
- Preparation of spiropiperidine heterocycles and salts thereof as MAGL inhibitors useful in treatment of MAGL-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 6 h, 70 °C; 10 h, 25 °C
1.2 Reagents: Methanol ; 30 min, 25 °C
1.3 Reagents: 1,2-Ethanediamine, N1,N2-dimethyl-, hydrochloride (1:2) Solvents: Methanol ; 16 h, 70 °C
1.2 Reagents: Methanol ; 30 min, 25 °C
1.3 Reagents: 1,2-Ethanediamine, N1,N2-dimethyl-, hydrochloride (1:2) Solvents: Methanol ; 16 h, 70 °C
Riferimento
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 2 h, 55 °C
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; overnight, reflux
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; overnight, reflux
Riferimento
- Preparation of amide derivatives of 1-oxa-4,9-diazaspiroundecane compounds having multimodal activity against pain, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 2 h, 55 °C; 55 °C → rt
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; rt; overnight, reflux
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ; rt; overnight, reflux
Riferimento
- Preparation of 1-oxa-4,9-diazaspiroundecane compounds having multimodal activity against pain, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; overnight, 78 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; overnight, 78 °C
Riferimento
- Preparation of novel spirocyclic compounds as inhibitors of the renal outer medullary potassium channel, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 2 h, 55 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; 6 h, reflux
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ; 6 h, reflux
Riferimento
- The discovery of new spirocyclic muscarinic M3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7458-7461
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Raw materials
- 4-benzyl 9-(tert-butyl) 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Preparation Products
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:930785-40-3)Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Numero d'ordine:A850302
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:29
Prezzo ($):281.0/985.0
Email:sales@amadischem.com
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
930785-40-3 (Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) Prodotti correlati
- 613675-35-7(1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-,1,1-dimethylethyl ester)
- 1400643-29-9(tert-butyl 10-(hydroxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate)
- 1400643-77-7(tert-butyl 10-(methoxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate)
- 1400643-34-6(tert-butyl 2-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)
- 1023595-11-0(Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate)
- 169206-55-7(Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate)
- 885617-46-9(tert-butyl 4-hydroxy-4-(morpholinomethyl)piperidine-1-carboxylate)
- 1179340-30-7(Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride)
- 1400643-43-7(tert-butyl 8-tert-butyl-10-ethyl-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate)
- 1279863-55-6(tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930785-40-3)Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):281.0/985.0